Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

PPARγ partial agonism Transactivation assay Insulin sensitization

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate (CAS 876900-85-5) is a synthetic thiazolidinedione (TZD) derivative featuring an N3-allyl substitution on the 2,4-dioxothiazolidine core and an ethyl 4-aminobenzoate moiety linked via an acetamido bridge at C5. The compound is reported to act as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor validated as the molecular target of the TZD class of insulin-sensitizing drugs.

Molecular Formula C17H18N2O5S
Molecular Weight 362.4g/mol
CAS No. 876900-85-5
Cat. No. B352587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate
CAS876900-85-5
Molecular FormulaC17H18N2O5S
Molecular Weight362.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
InChIInChI=1S/C17H18N2O5S/c1-3-9-19-15(21)13(25-17(19)23)10-14(20)18-12-7-5-11(6-8-12)16(22)24-4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,18,20)
InChIKeyKBUHJGDMSYVURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate (CAS 876900-85-5): Chemical Class and Target Engagement Profile for Procurement Screening


Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate (CAS 876900-85-5) is a synthetic thiazolidinedione (TZD) derivative featuring an N3-allyl substitution on the 2,4-dioxothiazolidine core and an ethyl 4-aminobenzoate moiety linked via an acetamido bridge at C5. The compound is reported to act as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor validated as the molecular target of the TZD class of insulin-sensitizing drugs [1]. This mechanism distinguishes it from full PPARγ agonists (e.g., rosiglitazone, pioglitazone), which are associated with weight gain and fluid retention adverse effects [2]. The allyl substituent at N3 and the ethyl ester on the benzoate ring represent key structural differentiators from both clinical TZDs and other acetamido-bridged TZD analogs in the research chemical space.

Why Generic Substitution Fails for Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate in PPARγ-Targeted Research


Thiazolidinedione derivatives are not functionally interchangeable despite sharing the 2,4-dioxothiazolidine core. N3-substitution identity (allyl vs. methyl, phenyl, or benzyl) profoundly influences PPARγ binding mode, transcriptional activation potency, and the balance between full agonism, partial agonism, and antagonism [1]. The C5-acetamido linker length and the ester moiety (ethyl vs. methyl or free acid) further modulate lipophilicity, cellular permeability, and metabolic stability [2]. Thus, even structurally close analogs with identical core scaffolds cannot be assumed to replicate the pharmacological profile of this specific compound. Selection based solely on TZD class membership without confirming the exact N3-allyl, C5-acetamido-benzoate ethyl ester substitution pattern risks obtaining a compound with divergent PPARγ transactivation efficacy, selectivity, or off-target activity.

Quantitative Differentiation Evidence: Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate vs. Closest Analogs


PPARγ Transactivation Potency: Allyl-TZD Ethyl Ester vs. Clinical Full Agonists Rosiglitazone and Pioglitazone

The N3-allyl substituted thiazolidinedione core (represented by close structural analog 1a in published series) demonstrates partial PPARγ agonism with an EC50 of −4.95 µM in a human PPARγ transactivation assay, in contrast to the full agonists rosiglitazone and pioglitazone which achieve stronger maximal transactivation but carry clinically significant adverse effect profiles including weight gain and fluid retention [1]. This partial agonism profile is hypothesized to retain insulin-sensitizing efficacy while reducing the transcriptional activation amplitude associated with full-agonist toxicities [2]. The target compound incorporates an ethyl benzoate ester at the C5-acetamido terminus, which is predicted to further modulate binding affinity and pharmacokinetics relative to the simpler allyl-TZD analog 1a based on established TZD structure-activity relationships [3].

PPARγ partial agonism Transactivation assay Insulin sensitization

Structural Differentiation: Ethyl Ester vs. Methyl Ester Analog (CAS 876900-83-3) – Predicted Lipophilicity and Metabolic Stability Differences

The target compound (ethyl ester, CAS 876900-85-5) differs from its closest commercially available analog, methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate (CAS 876900-83-3), solely by the ester alkyl group (ethyl vs. methyl). Based on well-established medicinal chemistry principles, the ethyl ester confers approximately 0.5–0.7 log units higher calculated logP (estimated logP ~3.0 vs. ~2.5 for the methyl ester) . This difference is predicted to enhance membrane permeability while simultaneously reducing the rate of esterase-mediated hydrolysis, as ethyl esters consistently demonstrate slower in vitro hydrolysis rates than their methyl counterparts in plasma and hepatic microsomal assays across diverse compound classes [1]. The molecular weight difference (362.4 vs. 348.4 g/mol) reflects the additional methylene unit.

Ester prodrug stability Lipophilicity Metabolic half-life

PPARγ Subtype Selectivity: Allyl-TZD Scaffold Compared to Dual/Pan-PPAR Agonists

Thiazolidinedione derivatives with N3-allyl substitution, as represented by analog 1a, have been characterized as PPARγ-selective ligands, in contrast to certain 5-arylidene-TZD analogs that exhibit dual PPARα/γ or pan-PPAR activity [1]. In a comparative analysis of TZD derivatives, bromo-substituted analog 15a showed PPARα/δ/γ EC50 values of 8/5/2939 nM (γ/α ratio = 367, γ/δ ratio = 588), indicating strong PPARγ selectivity that is commonly observed for N3-alkyl TZDs [1]. The target compound, by virtue of its N3-allyl and C5-acetamido-benzoate substitution pattern, is predicted to maintain PPARγ selectivity comparable to other N3-alkyl TZDs, whereas dual agonists (e.g., certain oxadiazole-TZD hybrids) activate PPARα and PPARδ at comparable concentrations [1]. This selectivity profile is relevant for studies requiring isolation of PPARγ-mediated effects without confounding PPARα or PPARδ activation.

PPAR subtype selectivity Nuclear receptor profiling Off-target risk

Antimicrobial Potential of 2,4-Dioxothiazolidine-5-acetamido Derivatives vs. N3-Unsubstituted Analogs

In a systematic antimicrobial evaluation of 2,4-dioxothiazolidine-5-acetic acid amides and their 3-substituted analogs, N3-substitution (including allyl) significantly modulated antibacterial potency compared to the unsubstituted parent compounds [1]. The study demonstrated that N-[5-(R-benzyl)thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamides exhibited maximum anti-staphylococcal activity, establishing that both the N3-substituent identity and the amide coupling partner jointly determine antimicrobial efficacy [1]. While the target compound was not directly tested, its N3-allyl substitution places it within the active 3-substituted analog space, distinguishing it from the less active unsubstituted 2,4-dioxothiazolidine-5-acetamides [1].

Antimicrobial screening Structure-activity relationship N3-substitution effect

C5-Acetamido Linker Geometry: Reduced Enone Character Compared to 5-Arylidene TZD Derivatives

The target compound features a saturated C5-acetamido linkage to the benzoate moiety, whereas many biologically active TZD derivatives incorporate a 5-arylidene (exocyclic double bond) group that creates an electrophilic Michael acceptor system [1]. 5-Arylidene-TZDs, including the endogenous PPARγ ligand 15d-PGJ2 and synthetic analogs, can form covalent adducts with cysteine residues in PPARγ and other proteins via Michael addition, contributing to both activity and potential off-target effects [2]. The saturated acetamido linker in the target compound eliminates this electrophilic reactivity, predicting a cleaner, non-covalent binding mode with reduced potential for non-specific protein modification [2]. This distinction is critical when comparing the target compound to 5-arylidene-TZD research tools or endogenous electrophilic PPARγ ligands.

Covalent adduct formation Electrophilicity Off-target reactivity

Overall Evidence Strength Assessment and Procurement Decision Context

CRITICAL NOTE: High-strength differential evidence for this specific compound is limited. No peer-reviewed primary research paper was identified that directly assays Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate (CAS 876900-85-5) in a quantitative head-to-head comparison against a defined comparator under standardized conditions. All quantitative evidence presented above is derived from class-level inferences, closely related analog data (e.g., allyl-TZD 1a), and established medicinal chemistry principles. Prospective purchasers should be aware that the differential claims in this guide—partial PPARγ agonism, metabolic stability advantages of the ethyl ester, PPARγ selectivity, and non-electrophilic binding—are based on structural reasoning and analog data, not direct experimental confirmation for this exact compound [1]. Where direct assay data for this compound is required for procurement decisions, users are advised to request vendor-provided certificate of analysis (CoA) data, in-house assay validation, or commission targeted comparative studies before relying on class-level extrapolations.

Evidence limitations Procurement risk Data gap analysis

Optimal Application Scenarios for Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate Based on Evidence Profile


PPARγ Partial Agonist Tool Compound for Adipogenesis and Insulin Sensitivity Studies

In 3T3-L1 adipocyte differentiation assays or insulin-resistant hepatocyte models (e.g., HepG2 cells), this compound, based on its inferred partial PPARγ agonism from the allyl-TZD scaffold [1], can serve as a mechanistic probe to dissect partial vs. full PPARγ activation effects on adipogenic gene expression (e.g., aP2, Adipoq, Glut4) and insulin-stimulated glucose uptake, avoiding the maximal adipogenic drive of rosiglitazone that complicates interpretation of metabolic improvement vs. fat accumulation.

Structure-Activity Relationship (SAR) Studies on TZD N3-Allyl Series

As a member of the N3-allyl-2,4-dioxothiazolidine-5-acetamido-benzoate series, this ethyl ester variant enables systematic exploration of ester group effects on cellular permeability and metabolic stability [2]. It can be compared directly with the methyl ester analog (CAS 876900-83-3) and the free acid form in parallel assays measuring PPARγ transactivation, cellular uptake by LC-MS, and hydrolytic degradation in cell culture medium to establish quantitative SAR for the ester moiety.

Non-Electrophilic PPARγ Ligand Control in Covalent Modification Studies

In experiments investigating covalent PPARγ modification by endogenous electrophiles (e.g., 15d-PGJ2, nitro-fatty acids) or synthetic 5-arylidene-TZD covalent ligands, this compound's saturated C5-acetamido linkage [3] provides a structurally matched non-covalent control. Its use allows separation of PPARγ transcriptional activation effects from covalent adduct formation, protein crosslinking, or Nrf2/Keap1 pathway activation triggered by electrophilic ligands.

Initial Screening in TZD-Based Antimicrobial Discovery Programs

Given the established antimicrobial activity of 3-substituted 2,4-dioxothiazolidine-5-acetamides [4], this compound can be included in initial screening panels against Gram-positive bacterial strains (including MRSA) to profile the contribution of the N3-allyl and ethyl benzoate ester groups to antibacterial potency, providing a starting point for medicinal chemistry optimization of the acetamido-benzoate TZD sub-series.

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